molecular formula C10H12BF3O3 B3039998 4-Isopropoxy-3-(trifluoromethyl)phenylboronic acid CAS No. 1444260-43-8

4-Isopropoxy-3-(trifluoromethyl)phenylboronic acid

Cat. No.: B3039998
CAS No.: 1444260-43-8
M. Wt: 248.01 g/mol
InChI Key: BJUWYZGRAZSRQW-UHFFFAOYSA-N
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Description

4-Isopropoxy-3-(trifluoromethyl)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds .

Mechanism of Action

Target of Action

The primary target of 4-Isopropoxy-3-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura cross-coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key process in the synthesis of biologically active molecules . The downstream effects include the formation of new carbon–carbon bonds, which can lead to the creation of complex organic compounds .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on their structure and function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the efficacy and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-3-(trifluoromethyl)phenylboronic acid typically involves the reaction of 4-bromo-3-(trifluoromethyl)phenol with isopropyl alcohol in the presence of a base, followed by borylation using a boron source such as bis(pinacolato)diboron. The reaction conditions often include the use of a palladium catalyst and a base like potassium carbonate under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-3-(trifluoromethyl)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in other types of reactions, including oxidation and substitution .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropoxy-3-(trifluoromethyl)phenylboronic acid is unique due to the presence of both isopropoxy and trifluoromethyl groups. These substituents enhance its reactivity and stability, making it more effective in certain cross-coupling reactions compared to its analogs .

Properties

IUPAC Name

[4-propan-2-yloxy-3-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3O3/c1-6(2)17-9-4-3-7(11(15)16)5-8(9)10(12,13)14/h3-6,15-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUWYZGRAZSRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(C)C)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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